molecular formula C46H65N13O10S B611829 Wwamide-2 CAS No. 149636-88-4

Wwamide-2

Cat. No. B611829
M. Wt: 992.16
InChI Key: RMNKMKCOIFCEDB-HBZGSTDOSA-N
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Description

Synthesis Analysis

The synthesis of Wwamide-2 involves the formation of a peptide bond, which is a chemical reaction that occurs between two molecules when the carboxyl group of one molecule reacts with the amino group of the other molecule . This reaction releases a molecule of water (H2O), hence the process is a type of condensation reaction .

Scientific Research Applications

  • Neuromodulatory Effects : Wwamide-2, along with other neuromodulatory peptides such as WWamide-1 and WWamide-3, was isolated from the ganglia of the African giant snail, Achatina fulica. These substances are biologically active heptapeptide amides with tryptophan residues at both the N- and C-termini. WWamide-1 demonstrated inhibitory activity on a central neuron of the snail and modulatory effects on muscular contractions of the gut and other tissues of the snail and certain other molluscs (Minakata et al., 1993).

  • Wastewater Analysis (WWA) Applications : Wwamide-2 appears in studies related to wastewater analysis (WWA), which is a method for monitoring illicit drug use and other substances in populations. WWA is considered a promising method for overcoming limitations of other monitoring methods, especially when used for monitoring large populations where it does not raise major ethical concerns (Hall et al., 2012).

  • Challenges in Small Population Monitoring : Another study examined the challenges of using WWA for monitoring drug loads in small populations. This research found that despite day-to-day variation, certain patterns like higher drug loads during weekends were consistent. The study highlights the need for careful monitoring design to assess drug consumption patterns accurately in small communities (Ort et al., 2014).

  • WWA in Prison Facilities : WWA was also used in a small regional prison to measure the use of licit and illicit substances. This study demonstrated that compared to mandatory drug testing, WWA provides a more comprehensive picture of substance use in prisons. However, the study also emphasized the need for caution in interpreting results from small populations like prisons (van Dyken et al., 2016).

Future Directions

Future research on Wwamide-2 could focus on further identification of Wwamide-receptor pairs, confirmation of the phylogenetic distribution of Wamides through large-scale sequencing and mass spectrometry, and assignment of different functions to specific subsets of Wwamide-expressing neurons . More extensive study of Wwamide signaling throughout larval development in a greater number of phyla is also important in order to understand the role of Wamides in hormonal regulation .

properties

IUPAC Name

5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O10S/c1-24(2)38(45(69)57-35(39(48)63)20-26-22-53-31-12-7-5-10-28(26)31)59-44(68)36(23-60)58-43(67)34(16-18-70-3)56-42(66)33(14-15-37(61)62)55-41(65)32(13-8-17-51-46(49)50)54-40(64)29(47)19-25-21-52-30-11-6-4-9-27(25)30/h4-7,9-12,21-22,24,29,32-36,38,52-53,60H,8,13-20,23,47H2,1-3H3,(H2,48,63)(H,54,64)(H,55,65)(H,56,66)(H,57,69)(H,58,67)(H,59,68)(H,61,62)(H4,49,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNKMKCOIFCEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65N13O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

Citations

For This Compound
3
Citations
H Minakata, T Ikeda, Y Muneoka, M Kobayashi… - FEBS …, 1993 - Wiley Online Library
Three novel neuropeptides, isolated from ganglia of the African giant snail, Achatina fulica, were named WWamide‐1, ‐2 and ‐3. These substances were biologically active …
Number of citations: 14 febs.onlinelibrary.wiley.com
H Minakata
Number of citations: 0
PJ Horan, KD Wild, A Misicka, A Lipkowki, RC Haaseth… - NEUROCHEM INT, 1993
Number of citations: 0

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